molecular formula C19H24O4 B1233672 Capillartemisin B CAS No. 85819-51-8

Capillartemisin B

Cat. No.: B1233672
CAS No.: 85819-51-8
M. Wt: 316.4 g/mol
InChI Key: HEFPIIHDRLNTDN-ZCVOOGJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capillartemisin B is a hydroxycinnamic acid.

Scientific Research Applications

Bioactivity in Adipogenesis

Research has identified capillartemisin B as a significant compound isolated from Artemisia scoparia. It demonstrates bioactivity in adipogenesis, showing enhanced accumulation of lipids and increased expression of adipocyte marker genes in 3T3-L1 adipocytes. These findings suggest a potential role for this compound in metabolic processes related to adipocytes and fat storage (Ribnicky et al., 2021).

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory properties. In a study involving Artemisia capillaris, the major component capillarisin (related to this compound) exhibited significant inhibition of inflammatory mediators in both in vitro and in vivo models. This points to the potential use of this compound in controlling inflammatory disorders (Khan et al., 2013).

Applications in Electrophoresis and Separation Science

This compound's relevance extends into analytical methodologies, particularly in capillary electrophoresis. This technique is crucial for separating and identifying components in complex mixtures, including pharmaceuticals and biological samples. The compound's properties may provide insights or enhancements in these analytical processes (Scriba, 2008).

Cell Migration and Microfluidics Research

This compound, through its involvement in capillary dynamics, contributes to research in cell migration and microfluidics. Studies in this field explore the complex interactions and movements of cells, which have implications for understanding diseases and developing new medical treatments (Chung et al., 2009).

Properties

CAS No.

85819-51-8

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-3-[4-hydroxy-3-[(Z)-4-hydroxy-3-methylbut-2-enyl]-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H24O4/c1-13(2)4-7-16-10-15(6-9-18(21)22)11-17(19(16)23)8-5-14(3)12-20/h4-6,9-11,20,23H,7-8,12H2,1-3H3,(H,21,22)/b9-6+,14-5-

InChI Key

HEFPIIHDRLNTDN-ZCVOOGJLSA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)C/C=C(/C)\CO)O)C

SMILES

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)CC=C(C)CO)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)CC=C(C)CO)O)C

Synonyms

capillartemisin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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